molecular formula C20H14F4N6O3 B2903103 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 892472-57-0

2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2903103
CAS No.: 892472-57-0
M. Wt: 462.365
InChI Key: GBGONWUHCNKWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-Fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a high-quality chemical reagent designed for research and development purposes. This compound features a complex molecular architecture based on a [1,2,3]triazolo[4,5-d]pyrimidin-7-one core, a scaffold known to be of significant interest in medicinal chemistry and drug discovery for its potential to interact with various biological targets. The structure is further functionalized with a 4-fluorobenzyl group at the triazole moiety and an acetamide linker connected to a 4-(trifluoromethoxy)phenyl group. These substituents are commonly employed to fine-tune the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and to engage in specific interactions with enzyme binding sites. Researchers can leverage this compound as a key intermediate in synthetic pathways or as a pharmacological tool for investigating novel therapeutic targets, particularly in oncology, immunology, and inflammation research. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the product's Certificate of Analysis for detailed specifications on purity, identity, and storage conditions.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N6O3/c21-13-3-1-12(2-4-13)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-14-5-7-15(8-6-14)33-20(22,23)24/h1-8,11H,9-10H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGONWUHCNKWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Flexibility : The triazolo-pyrimidine core in the target compound allows for diverse substitution patterns, enabling fine-tuning of electronic and steric properties. In contrast, pyrazolo-pyrimidine () and diazaspiro () cores exhibit distinct conformational rigidity, impacting target selectivity .

Fluorinated Substituents: The 4-fluorobenzyl and trifluoromethoxyphenyl groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. Flumetsulam () demonstrates how fluorinated aryl groups improve herbicidal activity via acetolactate synthase (ALS) inhibition .

Acetamide Linker : The N-(4-(trifluoromethoxy)phenyl)acetamide group in the target compound may improve solubility compared to sulfonamide () or sulfanyl () linkers, which are more lipophilic .

Q & A

Basic: What are the critical synthetic steps and analytical methods for verifying the structure of this compound?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazolo[4,5-d]pyrimidinone core, followed by functionalization at the 3- and 6-positions. Key steps include:

  • Core assembly : Cyclocondensation of precursor heterocycles under controlled temperatures (60–100°C) in polar aprotic solvents like DMF or DMSO .
  • Substituent introduction : Alkylation at the 3-position using 4-fluorobenzyl halides and amide coupling at the 6-position with 4-(trifluoromethoxy)aniline derivatives .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (solvent: ethanol/water mixtures) to achieve >95% purity .
    Characterization :
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent integration and regiochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Basic: How is the purity of the compound validated, and what analytical techniques are essential?

Answer:
Purity validation requires orthogonal methods:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .
  • Elemental analysis : Confirmation of C, H, N, and F content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : To detect solvent residues or decomposition during heating .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:
Optimization involves systematic variation of parameters:

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) for alkylation efficiency .
  • Catalyst selection : Use coupling agents like HATU or EDC/HOBt for amide bond formation to minimize racemization .
  • Design of Experiments (DoE) : Apply factorial designs to assess interactions between temperature, solvent, and stoichiometry .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from assay variability or structural misinterpretation. Mitigation strategies include:

  • Assay standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and validate cell line authenticity .
  • Orthogonal assays : Confirm activity via SPR (binding affinity) and cellular viability assays (MTT/WST-1) .
  • Structural revalidation : Re-analyze NMR assignments (e.g., NOESY for stereochemistry) to rule out misassignment .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?

Answer:
SAR requires systematic substituent variation:

  • Triazole core modifications : Compare 4-fluorobenzyl vs. 3-fluorophenyl groups at the 3-position to assess steric/electronic effects .
  • Acetamide tail optimization : Replace trifluoromethoxyphenyl with bioisosteres (e.g., pyridyl) to modulate lipophilicity .
  • Enzyme co-crystallization : Obtain X-ray structures of compound-enzyme complexes to guide rational design .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated preclinically?

Answer:

  • Solubility : Use shake-flask method with UV quantification in PBS (pH 7.4) and simulated gastric fluid .
  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction .

Advanced: What computational approaches predict binding modes and off-target interactions?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target enzymes (e.g., kinases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
  • Pharmacophore modeling : Generate hypotheses for scaffold hopping using Phase or MOE .

Advanced: How are synthetic impurities identified and quantified during scale-up?

Answer:

  • LC-MS impurity profiling : Detect and characterize byproducts (e.g., dehalogenated or oxidized species) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Genotoxic assessment : Follow ICH M7 guidelines for Ames testing of nitroso or aryl amine impurities .

Advanced: What experimental protocols assess compound stability under physiological conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
  • Oxidative stability : Treat with H2_2O2_2 (3%) and monitor via HPLC for peroxide-sensitive groups (e.g., thioethers) .

Advanced: How are enzyme inhibition mechanisms (e.g., competitive vs. allosteric) elucidated?

Answer:

  • Kinetic assays : Measure initial reaction rates at varying substrate/compound concentrations (Lineweaver-Burk plots) .
  • Surface plasmon resonance (SPR) : Determine binding kinetics (kon_\text{on}, koff_\text{off}) and stoichiometry .
  • Fluorescence quenching : Monitor tryptophan emission changes upon compound binding to assess conformational shifts .

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